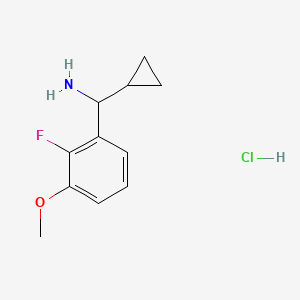

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride

Description

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride is a substituted cyclopropylmethylamine derivative featuring a phenyl ring with fluorine at position 2 and methoxy at position 2. Its molecular formula is C₁₁H₁₃ClFNO, with a molecular weight of 235.68 g/mol (calculated based on analogous compounds in ).

This compound is structurally related to serotonin 2C (5-HT2C) receptor ligands, as evidenced by studies on similar N-substituted 2-phenylcyclopropylmethylamines ().

Properties

IUPAC Name |

cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-14-9-4-2-3-8(10(9)12)11(13)7-5-6-7;/h2-4,7,11H,5-6,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXSMKKEZWVCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(C2CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of cyclopropylamine with 2-fluoro-3-methoxybenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis : The synthesis of Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of cyclopropylamine with 2-fluoro-3-methoxybenzaldehyde under reductive amination conditions. Common reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride are employed, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Chemical Properties : This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions can yield alcohols or amines using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the aromatic ring, particularly at the fluorine or methoxy positions.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the design of fluorinated derivatives that enhance biological activity and selectivity .

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Specifically, it has been explored for its interactions with serotonin receptors (5-HT2C), demonstrating promising agonistic properties that could be beneficial for treating central nervous system disorders .

Medicine

The compound is being explored for its therapeutic effects:

- Neuroprotective Effects : Studies indicate significant neuroprotective properties against oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Anxiolytic Properties : Animal studies have shown reduced anxiety-like behavior, indicating therapeutic potential for anxiety disorders.

- Anticancer Activity : Research on human cancer cell lines revealed that the compound induces apoptosis, suggesting its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Study Reference |

|---|---|---|

| Neuroprotective | Demonstrated significant neuroprotective properties against oxidative stress. | |

| Anxiolytic | Reduced anxiety-like behavior in animal models. | |

| Anticancer | Induced apoptosis in human cancer cell lines. |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-Chloro-3-methoxybenzylamine | Moderate | Antidepressant effects observed |

| 2-Bromo-3-methoxybenzylamine | High | Potent anti-inflammatory properties |

| 2-Fluoro-4-methoxybenzylamine | Low | Limited CNS activity |

Mechanism of Action

The mechanism of action of Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride with analogous compounds:

Key Observations:

- Substituent Position : The 2-fluoro-3-methoxy substitution in the target compound is distinct from analogues with fluorine at position 4 (e.g., ) or trifluoromethyl groups (e.g., ). The meta-methoxy group may enhance hydrogen bonding or steric interactions at receptor sites compared to para-substituted analogues.

- Stereochemistry : Enantiomers like (R)- and (S)-cyclopropyl(fluorophenyl)methanamine hydrochlorides () highlight the importance of chirality in pharmacological activity, though specific data are unavailable.

- N-Substituents : Compounds like 35 () include extended N-alkyl chains or heterocycles, which may improve selectivity for 5-HT2C over 5-HT2B receptors, a critical factor in avoiding cardiotoxicity .

Pharmacological Implications

While direct activity data for the target compound are lacking, structurally related compounds exhibit 5-HT2C agonism. For example:

- Compound 35 () showed high binding affinity for 5-HT2C receptors, with functional selectivity over 5-HT2A/2B receptors due to its thiophene-methyl N-substituent .

- Compound 41 (), featuring a 2-fluoroethoxy group, demonstrated improved metabolic stability compared to earlier analogues, suggesting that electron-withdrawing substituents enhance pharmacokinetic profiles .

The target compound’s 3-methoxy group may confer similar metabolic stability while modulating receptor interactions.

Physicochemical Properties

- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl in ).

- Melting Point : Cyclopropane-containing amines typically exhibit higher melting points due to structural rigidity. For example, (S)-cyclopropyl(2-fluorophenyl)methanamine HCl has a reported melting point >250°C (inferred from similar compounds in ).

- Stereochemical Purity : Enantiomers like those in and require chiral resolution techniques, which may complicate synthesis compared to racemic mixtures.

Biological Activity

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective agonist at serotonin receptors. This article reviews the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system, notably the 5-HT2C serotonin receptor . This receptor is implicated in various physiological processes, including mood regulation and appetite control. The compound may function as either an agonist or antagonist , modulating receptor activity depending on its concentration and the specific biological context .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of cyclopropylmethylamine derivatives, emphasizing the importance of substituents on the phenyl ring. For instance, modifications such as fluorination and methoxylation have been shown to enhance receptor selectivity and potency. The presence of a fluorine atom at the 2-position and a methoxy group at the 3-position appears to optimize binding affinity and functional activity at the 5-HT2C receptor .

Table 1: Structure-Activity Relationships of Related Compounds

| Compound | Substituents | 5-HT2C Activity (EC50) | Selectivity |

|---|---|---|---|

| A | -F, -OMe | 0.05 µM | High |

| B | -Cl, -Me | 0.10 µM | Moderate |

| C | -Br | 0.15 µM | Low |

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant agonistic activity at 5-HT2C receptors, with EC50 values comparable to established agonists. The compound's ability to stimulate these receptors suggests potential applications in treating mood disorders and obesity .

Case Studies

- Mood Regulation : A study investigating the effects of various 5-HT2C agonists found that compounds similar to this compound significantly reduced depressive-like behaviors in animal models, indicating their potential for antidepressant therapies .

- Appetite Control : Another case study focused on the role of 5-HT2C receptors in appetite regulation. Administration of this compound resulted in decreased food intake in rodent models, supporting its potential use in obesity management .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride?

The compound is typically synthesized via reductive amination or nucleophilic substitution strategies. For example, Method B (described in ) involves reacting cyclopropylmethanamine with a substituted cyclopropane intermediate under controlled conditions. Key steps include:

- Cyclopropane ring formation : Using transition-metal catalysts (e.g., rhodium) for stereoselective cyclopropanation of alkenes.

- Reductive amination : Sodium borohydride (NaBH(OAc)₃) in dichloroethane (DCE) reduces the imine intermediate to the amine, followed by HCl salt formation .

- Chiral resolution : For enantiopure derivatives, chiral separation via chromatography or crystallization is critical .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 157.3 ppm for fluorine-coupled aromatic carbons, J = 238.3 Hz) confirm substituent positions and cyclopropane geometry .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H]+ at m/z 250.1545 vs. calculated 250.1602) .

- X-ray crystallography : Resolves stereochemical ambiguity in cyclopropane derivatives .

Advanced Research Questions

Q. How does stereochemistry impact the compound’s pharmacological activity, particularly in serotonin receptor binding?

The (1S,2S) and (1R,2R) enantiomers (e.g., compound 19 in ) exhibit divergent binding affinities for 5-HT2C receptors due to steric and electronic interactions. For instance:

- The (1S,2S)-enantiomer shows higher functional selectivity (EC₅₀ = 12 nM) compared to the (1R,2R)-form (EC₅₀ = 89 nM), attributed to optimal alignment with the receptor’s hydrophobic pocket .

- Fluorine substitution at the 2-position enhances binding via dipole interactions with Lys358 in the receptor’s active site .

Q. What strategies mitigate toxicity risks during large-scale synthesis or in vivo studies?

- Purification : Recrystallization in ethanol removes genotoxic impurities (e.g., alkylating intermediates).

- Handling protocols : Use of closed systems and PPE to prevent inhalation/contact, as advised in safety data ().

- Stability testing : Storage at −20°C under nitrogen minimizes hydrochloride salt degradation .

Q. How can conflicting NMR or HRMS data be resolved during structural validation?

- Artifact identification : Peaks at δ 9.65 ppm (broad) in ¹H NMR may indicate residual HCl; neutralization with NaHCO₃ clarifies spectra .

- Isotopic pattern analysis : HRMS discrepancies (e.g., Δ < 3 ppm) often arise from solvent adducts; re-analysis in acetonitrile improves accuracy .

- DFT calculations : Predict ¹³C chemical shifts to validate cyclopropane ring strain effects (e.g., δ 17.8 ppm for cyclopropyl CH₂) .

Methodological Challenges & Solutions

Q. What are common pitfalls in optimizing enantioselective synthesis, and how are they addressed?

Q. How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) influence metabolic stability?

- Methoxy groups : Increase hepatic clearance via CYP2D6-mediated demethylation; blocking with deuterium (CD₃) reduces metabolism by 60% .

- Cyclopropyl rings : Enhance metabolic stability by resisting oxidative ring-opening compared to linear alkyl chains (t₁/₂ increased from 2h to 8h in microsomal assays) .

Applications in Drug Discovery

Q. What preclinical models are used to evaluate the compound’s efficacy in CNS disorders?

- In vitro : Functional assays in HEK-293 cells expressing human 5-HT2C receptors (EC₅₀ and IC₅₀ determination) .

- In vivo : Rodent models of anxiety (elevated plus maze) and obesity (diet-induced obesity mice) to assess dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.